molecular formula C12H10N4 B11189732 7-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 160290-38-0

7-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11189732
CAS No.: 160290-38-0
M. Wt: 210.23 g/mol
InChI Key: KJSNCESPMCJZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a 4-methylphenyl group attached at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 7-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of microwave irradiation significantly reduces reaction times and improves yields, making it a preferred method for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the JAK-STAT signaling pathway by binding to JAK1 and JAK2 enzymes, thereby preventing the phosphorylation and activation of STAT proteins . This inhibition can lead to reduced cell proliferation and increased apoptosis in certain cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of a 4-methylphenyl group, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

160290-38-0

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

7-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H10N4/c1-9-2-4-10(5-3-9)11-6-7-13-12-14-8-15-16(11)12/h2-8H,1H3

InChI Key

KJSNCESPMCJZIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NC3=NC=NN23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.